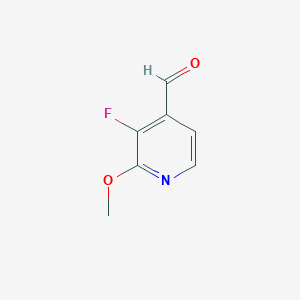

3-Fluoro-2-methoxyisonicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to the unique properties that fluorine atoms can impart to organic molecules. For instance, the synthesis of fluorine-bearing heterocyclic compounds is described using 2-fluoro-3-methoxyacrylic acid derivatives . This suggests that similar strategies could potentially be applied to synthesize 3-Fluoro-2-methoxyisonicotinaldehyde. Additionally, biocatalytic methods have been developed for synthesizing fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, which could be a precursor in the synthesis of related compounds .

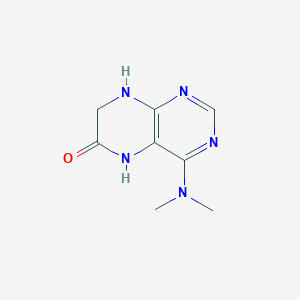

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be significantly affected by the presence of fluorine. For example, the rotational spectra of 3-fluoroanisole indicate the presence of different rotamers due to the influence of the fluorine atom on the methoxy group orientation . This suggests that the molecular structure of 3-Fluoro-2-methoxyisonicotinaldehyde would also be influenced by the fluorine atom, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. The synthesis of fluoropyridines via fluorodenitration mediated by tetrabutylammonium fluoride (TBAF) is one such reaction . This indicates that 3-Fluoro-2-methoxyisonicotinaldehyde could potentially be synthesized or modified through similar fluorodenitration reactions. Additionally, the synthesis of fluorinated nucleosides demonstrates the versatility of fluorinated intermediates in creating a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often enhanced due to the electronegativity and small size of the fluorine atom. For example, the synthesis of F-18 labeled compounds for medical imaging shows the importance of fluorine in creating high-yield, high-specific-activity compounds . The presence of fluorine in 3-Fluoro-2-methoxyisonicotinaldehyde would likely affect its boiling point, solubility, and stability, making it potentially useful in various applications, including medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-Fluoro-2-methoxyisonicotinaldehyde is utilized in the synthesis of various fluorine-bearing heterocyclic compounds. For instance, it plays a role in the synthesis of fluorinated pyrazolones, pyrimidines, coumarines, and benzothiopyranones. Its use demonstrates versatility in creating compounds with potential pharmaceutical applications (Shi, Wang, & Schlosser, 1996).

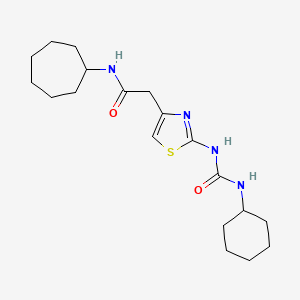

Development of Chemosensors

Another significant application of 3-Fluoro-2-methoxyisonicotinaldehyde is in the development of chemosensors. Its derivatives are used in creating sensors for detecting metal ions like copper. These chemosensors change color in the presence of specific ions, making them valuable for bioimaging and environmental monitoring (Gao et al., 2014).

Fluorescent Indicators for Calcium

In biochemical research, derivatives of 3-Fluoro-2-methoxyisonicotinaldehyde are used in creating fluorescent indicators for calcium. These indicators help in studying cellular processes involving calcium, which is crucial for understanding various biological mechanisms (Minta, Kao, & Tsien, 1989).

Enzymatic Reactions Analysis

The compound is also valuable in enzymology. It aids in the analysis of enzymatic reactions at a cellular level. This application is crucial in understanding various biochemical processes and the development of drugs targeting specific enzymatic pathways (Dolbeare & Smith, 1977).

Fluorocarbohydrate Synthesis

In carbohydrate chemistry, this compound is used in the synthesis of fluorocarbohydrates. These synthetic carbohydrates have potential applications in medicinal chemistry and drug design (Kent, Marshall, & Taylor, 1966).

Antisense Oligonucleotide Development

3-Fluoro-2-methoxyisonicotinaldehyde derivatives are used in the synthesis of antisense oligonucleotides. These molecules are designed to interfere with the expression of specific genes and have potential therapeutic applications (Seth et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, 3-Fluoro-2-methoxyisonicotinaldehyde likely participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, it may contribute to the formation of carbon-carbon bonds , which are fundamental in

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFXEDYKZABDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxyisonicotinaldehyde | |

CAS RN |

1227589-00-5 |

Source

|

| Record name | 3-fluoro-2-methoxypyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)